molecular formula C10H14N2O2 B8778465 3-Amino-4-(propylamino)benzoic acid CAS No. 68740-32-9

3-Amino-4-(propylamino)benzoic acid

Cat. No.: B8778465
CAS No.: 68740-32-9
M. Wt: 194.23 g/mol
InChI Key: NCCPBFIZFBAPTB-UHFFFAOYSA-N
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Description

3-Amino-4-(propylamino)benzoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Amino-4-(propylamino)benzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in the development of pharmaceuticals and specialty chemicals.

Reaction Type Description Common Reagents
OxidationThe amino group can be oxidized to form nitroso or nitro derivatives.Potassium permanganate, hydrogen peroxide
ReductionNitro groups can be reduced to amino groups.Hydrogen gas with palladium catalyst, iron powder in acidic conditions
SubstitutionThe amino group can participate in nucleophilic substitution reactions.Alkyl halides, acyl chlorides

Biological Applications

Biochemical Probes
Research indicates that this compound can act as a biochemical probe to study enzyme activities and protein interactions. The compound's amino groups facilitate binding to enzymes, potentially modulating their activity and providing insights into biochemical pathways .

Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Its structural characteristics align with those found in compounds known for similar activities, suggesting potential efficacy in treating conditions related to inflammation and pain .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique functional groups enhance solubility and bioavailability, making it suitable for various formulations .

Case Studies

  • Antimicrobial Activity
    A study on benzoic acid derivatives highlighted significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural similarity suggests comparable activity against microbial growth .
  • Enzyme Binding Studies
    Research has demonstrated that compounds with amino groups effectively bind to enzymes, indicating that this compound could be a valuable tool in enzyme interaction studies. This potential was illustrated through assays measuring enzyme inhibition and activation .
  • Therapeutic Applications
    Although direct studies on this compound for therapeutic applications are scarce, its structural features are consistent with those found in compounds explored for anti-inflammatory or antimicrobial properties. This suggests avenues for future research into its clinical applications .

Properties

CAS No.

68740-32-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-4-(propylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14)

InChI Key

NCCPBFIZFBAPTB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.5 parts of 3-nitro-4-(propylamino)-benzoic acid and 80 parts of methanol is hydrogenated at normal pressure and at room temperature with 2 parts of Raney-nickel catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off, 100 parts of acetic acid are added to the filtrate and the whole is evaporated, yielding 4.5 parts of 3-amino-4-(propylamino)benzoic acid as a residue.
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (20 mL) of 3-nitro-4-n-propylaminobenzoic acid (see Working Example 82-1) (1.94 g, 10.8 mmol) was added 10% palladium-carbon (200 mg), a hydrogen atmosphere was substituted in the flask, and this was stirred at room temperature for 6 hours. After the reaction was finished, this was filtered through Celite, and the filtrate was concentrated to yield the title compound (1.68 g, quant.).
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